Aprotinin Reduces Perioperative Blood Loss More Effectively Than Lysine Analogs in Cardiac Surgery: Meta-Analysis
In a meta-analysis of head-to-head randomized controlled trials, aprotinin demonstrated superior reduction in total perioperative blood loss compared to both tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) in patients undergoing cardiac surgery [1]. The weighted mean difference (WMD) for blood loss was significantly greater with TXA and EACA than with aprotinin, underscoring that these cheaper lysine analogs are not equally effective in this high-risk surgical context.
| Evidence Dimension | Total Perioperative Blood Loss (Weighted Mean Difference vs. Aprotinin) |
|---|---|
| Target Compound Data | Aprotinin (reference baseline for comparison) |
| Comparator Or Baseline | Tranexamic Acid (TXA) and Epsilon-Aminocaproic Acid (EACA) |
| Quantified Difference | TXA: +106 mL (95% CI 37–227 mL); EACA: +185 mL (95% CI 134–235 mL) |
| Conditions | Meta-analysis of randomized head-to-head trials in cardiac surgery patients; outcome measure total perioperative blood loss |
Why This Matters
For clinical procurement in cardiac surgery, aprotinin's superior blood-sparing effect reduces transfusion needs and re-operation rates, directly impacting patient outcomes and resource utilization.
- [1] Carless, P. A., Moxey, A. J., Stokes, B. J., & Henry, D. A. (2005). Are antifibrinolytic drugs equivalent in reducing blood loss and transfusion in cardiac surgery? A meta-analysis of randomized head-to-head trials. Heart Views, 6(2), 39-48. View Source
